molecular formula C17H18N6O B7350937 4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide

4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide

カタログ番号 B7350937
分子量: 322.4 g/mol
InChIキー: PJCAYQNDYUUMAX-HIFRSBDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide, commonly known as CPI-1189, is a novel quinazoline derivative that has shown promising results in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

作用機序

The mechanism of action of CPI-1189 involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. CPI-1189 also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. In cancer research, CPI-1189 has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, CPI-1189 has been shown to inhibit the production of pro-inflammatory cytokines. In neurological disorders, CPI-1189 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

実験室実験の利点と制限

CPI-1189 has several advantages for lab experiments, including its high potency and selectivity for its target molecules. However, CPI-1189 also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for the research on CPI-1189. In cancer research, further studies are needed to determine the efficacy of CPI-1189 in combination with other chemotherapeutic agents. In inflammation research, further studies are needed to determine the optimal dosage and duration of CPI-1189 treatment. In neurological disorders, further studies are needed to determine the long-term effects of CPI-1189 treatment and its potential for clinical applications.
Conclusion:
CPI-1189 is a novel quinazoline derivative that has shown promising results in scientific research. Its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders, make it an attractive target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPI-1189 discussed in this paper provide a comprehensive overview of this compound and its potential for clinical applications.

合成法

The synthesis of CPI-1189 involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with cyclopentadiene to form a diene intermediate. The diene intermediate then undergoes a Diels-Alder reaction with maleic anhydride to form a cycloadduct. The cycloadduct is then reduced to form the corresponding cyclohexene derivative. The final step involves the reaction of the cyclohexene derivative with 2-aminomethylimidazole to form CPI-1189.

科学的研究の応用

CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, CPI-1189 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that CPI-1189 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, CPI-1189 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

特性

IUPAC Name

4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c18-16-12-5-4-11(8-14(12)20-9-21-16)17(24)22-13-2-1-3-15(13)23-7-6-19-10-23/h4-10,13,15H,1-3H2,(H,22,24)(H2,18,20,21)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAYQNDYUUMAX-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=C3)C(=NC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=C3)C(=NC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。